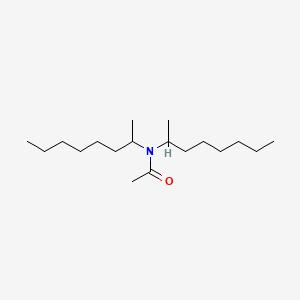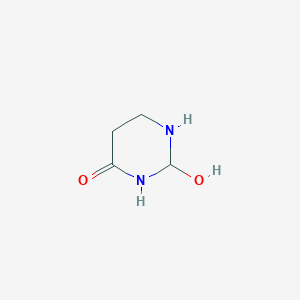
4(1H)-Pyrimidinone, 2-hydroxy-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and a keto group at the fourth position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry, pharmaceuticals, and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with β-diketones in the presence of a base, leading to the formation of the pyrimidinone ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product. The industrial process often involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyrimidine.
Reduction: The keto group can be reduced to form 2-hydroxy-4(1H)-pyrimidinone.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2,4-Dioxo-pyrimidine.
Reduction: 2-Hydroxy-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
科学研究应用
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to participate in various chemical reactions also allows it to interfere with metabolic pathways, making it a valuable tool in biochemical studies.
相似化合物的比较
2-Hydroxyquinoline: Similar in structure but with a quinoline ring instead of a pyrimidine ring.
4-Hydroxy-2-quinolone: Contains a quinolone ring with hydroxyl and keto groups at similar positions.
2-Hydroxy-4-methylpyrano[3,2-c]quinolin-5-one: A fused heterocyclic compound with similar functional groups.
Uniqueness: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
116.12 g/mol |
IUPAC 名称 |
2-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4(8)6-3/h4-5,8H,1-2H2,(H,6,7) |
InChI 键 |
PDPYBSMGVPTVTD-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


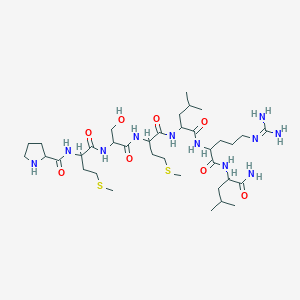
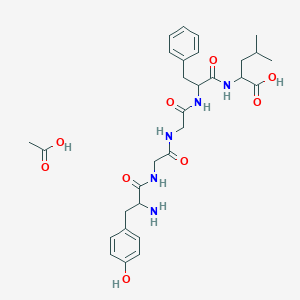


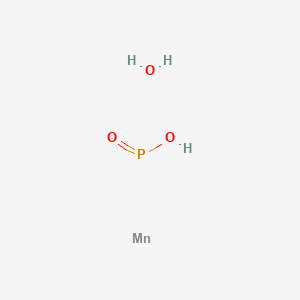
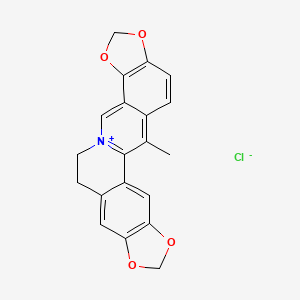
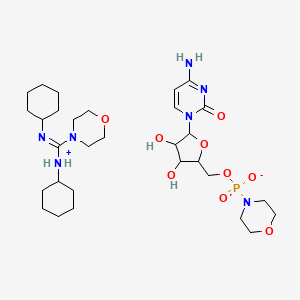
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)


![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

